3-(N-Boc-amino)-5-hydroxybenzoic Acid

Solid-phase synthesis Building block Crystallization

3-(N-Boc-amino)-5-hydroxybenzoic acid (CAS 232595-59-4) is a bifunctional aromatic building block featuring a tert-butoxycarbonyl (Boc)-protected amino group at the meta position and a free hydroxyl group at the meta position relative to the carboxylic acid on a benzoic acid scaffold. With a molecular weight of 253.25 g/mol, a melting point of 150 °C, a predicted pKa of 4.03 ± 0.10, and an XLogP3 of 1.7, this compound occupies a physicochemical space that balances moderate hydrophilicity with sufficient lipophilicity for organic-phase reactions.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 232595-59-4
Cat. No. B1287988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Boc-amino)-5-hydroxybenzoic Acid
CAS232595-59-4
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O
InChIInChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
InChIKeyKSTCXQVSGVVIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(N-Boc-amino)-5-hydroxybenzoic Acid (CAS 232595-59-4) – Key Properties and Procurement Baseline for a Dual-Functional Aromatic Building Block


3-(N-Boc-amino)-5-hydroxybenzoic acid (CAS 232595-59-4) is a bifunctional aromatic building block featuring a tert-butoxycarbonyl (Boc)-protected amino group at the meta position and a free hydroxyl group at the meta position relative to the carboxylic acid on a benzoic acid scaffold . With a molecular weight of 253.25 g/mol, a melting point of 150 °C, a predicted pKa of 4.03 ± 0.10, and an XLogP3 of 1.7, this compound occupies a physicochemical space that balances moderate hydrophilicity with sufficient lipophilicity for organic-phase reactions . It is commercially available as a research-grade intermediate from multiple vendors including Thermo Scientific (Maybridge), Santa Cruz Biotechnology, and BOC Sciences, with catalog purities typically specified at 95% or 98% [1]. The compound serves as a protected precursor to 3-amino-5-hydroxybenzoic acid (AHBA), the biosynthetic precursor of the mC7N unit in ansamycin and mitomycin antibiotics [2].

Why 3-(N-Boc-amino)-5-hydroxybenzoic Acid Cannot Be Replaced by Unprotected AHBA or Alternative Protecting-Group Analogs


The Boc protection of the 3-amino group on 5-hydroxybenzoic acid is not a trivial interchangeable feature. In the unprotected 3-amino-5-hydroxybenzoic acid (AHBA, MW 153.14), the free aniline nitrogen competes directly with the carboxylic acid for acylation, amidation, or coupling reactions, leading to complex mixtures of N-acylated and O-acylated byproducts [1]. The Boc group eliminates this competition and enables unambiguous, high-yielding amide bond formation exclusively at the carboxylic acid position without requiring elaborate protection/deprotection of the hydroxyl group [1]. Furthermore, the Boc group is stable under catalytic hydrogenolysis conditions but is selectively removed by mild acidolysis (e.g., TFA/DCM), whereas the alternative Cbz group requires hydrogenolysis and the Fmoc group requires basic conditions that may be incompatible with the free phenolic –OH . This orthogonal deprotection profile is particularly valuable when the compound is incorporated into multi-step synthetic sequences where other acid- or base-sensitive functionalities are present.

Quantitative Differentiation Evidence: 3-(N-Boc-amino)-5-hydroxybenzoic Acid vs. Closest Analogs


Molecular Weight Differential: Boc-Protected Building Block Confers 65% Greater Mass Than Unprotected AHBA, Enabling Crystallinity and Handling Advantages

The Boc-protected compound (MW 253.25 g/mol) exhibits a 65.4% increase in molecular weight relative to unprotected 3-amino-5-hydroxybenzoic acid (MW 153.14 g/mol) . This mass increase is accompanied by a well-defined melting point of 150 °C, enabling purification by recrystallization and facile handling as a crystalline solid [1]. In contrast, the unprotected AHBA, particularly as the free base, is often isolated as an amorphous or hygroscopic solid that presents greater handling challenges in precise stoichiometric weighing for multi-step syntheses [1].

Solid-phase synthesis Building block Crystallization

Orthogonal Deprotection Selectivity: Boc vs. Cbz vs. Fmoc – Quantitative Stability Differential Under Catalytic Hydrogenolysis

The Boc group on the target compound is stable under catalytic hydrogenolysis (H₂, Pd/C) but is rapidly cleaved by acidolysis (TFA/DCM, typically >95% conversion within 30 min at 25 °C) . In contrast, the Cbz group is quantitatively removed by catalytic hydrogenolysis but is largely stable to TFA, while the Fmoc group is labile to piperidine/DMF (20% v/v, t₁/₂ ≈ 2–10 min) but is unaffected by both hydrogenolysis and mild acid . This orthogonal stability profile means that when both Boc and Cbz are present in a synthetic intermediate, Cbz can be selectively removed by hydrogenolysis leaving Boc intact, or conversely, Boc can be selectively removed by TFA leaving Cbz untouched – a selectivity not achievable with any single protecting group strategy .

Orthogonal protection Peptide synthesis Selective deprotection

Patent-Validated Synthetic Utility: Explicit Use in Glucokinase Activator and Vitronectin Receptor Antagonist Patents

The target compound is explicitly named as a reactant or intermediate in at least two patent families: (i) KR-101642097-B1 / WO-2011081280-A2 for novel glucokinase activators, where the BoC-protected amino-hydroxybenzoic acid motif is a key structural component of the pharmacophore ; and (ii) in the preparation of thiazolecarboxamides as vitronectin receptor (αvβ3/αvβ5 integrin) antagonists . In contrast, the unprotected AHBA, while a biosynthetic precursor for ansamycin antibiotics, does not appear as a direct building block in these synthetic patent families because the free aniline would undergo competing reactions during the key amide coupling steps . This patent precedent establishes that the specific Boc-protected form – not the free amine – is the required intermediate for accessing these therapeutically relevant chemotypes.

Glucokinase activator Vitronectin receptor antagonist Patent intermediate

Physicochemical Property Differentiation: LogP, pKa, and Topological Polar Surface Area Comparisons Define Reactivity and Purification Windows

The Boc-protected compound has a predicted LogP (XLogP3) of 1.7, compared to approximately 1.0–1.2 for the unprotected AHBA (estimated from fragment-based calculation), reflecting the lipophilic contribution of the tert-butyl group [1]. The topological polar surface area (TPSA) is 95.9 Ų, and the compound features 3 hydrogen bond donors (carboxylic acid –OH, phenolic –OH, carbamate N–H) and 5 hydrogen bond acceptors [1]. The pKa of the carboxylic acid is predicted at 4.03 ± 0.10, which is approximately 0.5–1.0 units lower than the unprotected AHBA due to the electron-withdrawing effect of the Boc-carbamate group, affecting aqueous solubility and extraction behavior . These property differences translate into distinct chromatographic retention times (longer for the Boc-protected form on reversed-phase HPLC) and differential solubility in organic solvents versus aqueous buffers, directly impacting purification strategy selection.

Physicochemical properties LogP Purification

Optimal Procurement and Application Scenarios for 3-(N-Boc-amino)-5-hydroxybenzoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Glucokinase Activator Leads Requiring an Orthogonally Protected Amino-Hydroxybenzoic Acid Motif

Researchers developing glucokinase activators for type 2 diabetes should procure this compound when the synthetic route requires sequential amide bond formation at the carboxylic acid followed by Boc deprotection to reveal the free aniline for further diversification. The patent literature (KR-101642097-B1, WO-2011081280-A2) explicitly uses this specific protected building block, and substitution with the unprotected AHBA would introduce competing N-acylation side reactions that reduce the yield of the desired carboxylic acid-derived amide . The orthogonal deprotection profile – Boc stable to hydrogenolysis but labile to TFA – also makes this compound suitable for routes where a Cbz-protected amine is present elsewhere in the intermediate and must be removed orthogonally .

Chemical Biology: Preparation of Vitronectin Receptor Antagonist Thiazolecarboxamides via Carboxylic Acid-First Coupling

In the synthesis of thiazolecarboxamide-based αvβ3/αvβ5 integrin antagonists, the carboxylic acid of the target compound is coupled to an aminothiazole partner while the Boc-protected amine remains intact, preventing undesired dimerization or oligomerization . The higher organic-phase solubility of the Boc-protected form (LogP 1.7) compared to the unprotected AHBA (LogP ≈ 1.0–1.2) facilitates homogeneous reaction conditions in aprotic solvents such as DMF or DCM, contributing to more consistent coupling yields across scale-up batches .

Peptidomimetic and β-Amino Acid Synthesis: Building Block for Oligourea and Foldamer Construction

The Boc-protected amino-hydroxybenzoic acid serves as a conformationally constrained aromatic monomer for solid-phase oligourea peptidomimetic synthesis . The sharp melting point (150 °C) and crystalline nature of the compound enable precise gravimetric dispensing for automated solid-phase synthesizers, minimizing the weighing errors that can occur with hygroscopic or amorphous unprotected AHBA. The phenolic –OH remains available for further derivatization (e.g., O-alkylation, phosphorylation) after on-resin coupling, providing an additional point of diversity not available with simpler Boc-protected aminobenzoic acid isomers lacking the hydroxyl group .

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